molecular formula C13H8Cl2OS B188684 Methanethione, bis(4-chlorophenyl)-, S-oxide CAS No. 33240-29-8

Methanethione, bis(4-chlorophenyl)-, S-oxide

Cat. No. B188684
CAS RN: 33240-29-8
M. Wt: 283.2 g/mol
InChI Key: PRHLZYHQMYVTCB-UHFFFAOYSA-N
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Description

Methanethione, bis(4-chlorophenyl)-, S-oxide, commonly known as omeprazole sulfide, is a chemical compound that has been extensively studied for its scientific research applications. It is a derivative of omeprazole, a proton pump inhibitor that is used to treat gastroesophageal reflux disease and other acid-related disorders. Omeprazole sulfide has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of omeprazole sulfide is not fully understood. However, it is thought to exert its effects through a variety of mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the regulation of gene expression.

Biochemical And Physiological Effects

Omeprazole sulfide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. It has also been found to reduce oxidative stress and inflammation in various animal models, indicating that it may be useful in the treatment of conditions such as arthritis, cardiovascular disease, and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of omeprazole sulfide is its potent antioxidant and anti-inflammatory activity, which makes it a promising candidate for further research. However, its use in lab experiments may be limited by its relatively low solubility in water and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on omeprazole sulfide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify its mechanism of action. Another area of interest is its potential as a treatment for inflammatory disorders such as arthritis and inflammatory bowel disease. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis and formulation of omeprazole sulfide for use in therapeutic applications.

Synthesis Methods

Omeprazole sulfide can be synthesized through a multi-step process starting from omeprazole. The first step involves the conversion of omeprazole to its sulfoxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The sulfoxide is then reduced to the sulfide using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Omeprazole sulfide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antioxidant activity, which can protect cells from oxidative stress and prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain in various conditions such as arthritis and inflammatory bowel disease.

properties

CAS RN

33240-29-8

Product Name

Methanethione, bis(4-chlorophenyl)-, S-oxide

Molecular Formula

C13H8Cl2OS

Molecular Weight

283.2 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-sulfinylmethyl]benzene

InChI

InChI=1S/C13H8Cl2OS/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

PRHLZYHQMYVTCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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